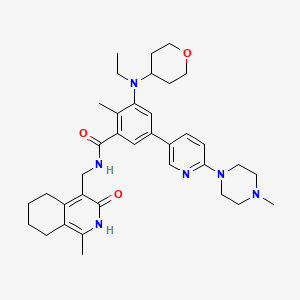

ZLD1039

Description

Properties

IUPAC Name |

3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48N6O3/c1-5-42(28-12-18-45-19-13-28)33-21-27(26-10-11-34(37-22-26)41-16-14-40(4)15-17-41)20-31(24(33)2)35(43)38-23-32-30-9-7-6-8-29(30)25(3)39-36(32)44/h10-11,20-22,28H,5-9,12-19,23H2,1-4H3,(H,38,43)(H,39,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZAYCVHJDOWSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C4CCCCC4=C(NC3=O)C)C5=CN=C(C=C5)N6CCN(CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZLD1039 EZH2 inhibitor mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of ZLD1039, an EZH2 Inhibitor

This guide provides a comprehensive overview of the mechanism of action for this compound, a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to EZH2

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] As a histone methyltransferase, its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes.[1] In numerous cancers, including breast cancer, melanoma, and various lymphomas, EZH2 is frequently overexpressed or harbors gain-of-function mutations.[1][3] This aberrant activity leads to the silencing of tumor suppressor genes, thereby promoting cell proliferation, inhibiting apoptosis, and enhancing metastatic potential.[1][2][4] EZH2 can also regulate the function of non-histone proteins, such as transcription factors, through direct methylation or by forming protein complexes.[2]

This compound: A Potent and Selective EZH2 Inhibitor

This compound is a potent, highly selective, and orally bioavailable small molecule inhibitor of EZH2.[5][6][7] It has demonstrated significant anti-tumor and anti-metastatic activity in preclinical models of breast cancer and melanoma.[3][5][7]

Core Mechanism of Action

This compound exerts its therapeutic effects through the direct and selective inhibition of the methyltransferase activity of EZH2.

Competitive Inhibition at the SAM-Binding Site

The primary mechanism of this compound is its competitive inhibition of EZH2 with respect to the S-adenosyl-l-methionine (SAM) cofactor.[3][8] SAM serves as the methyl group donor for the methylation reaction catalyzed by EZH2. This compound binds to the SAM-binding pocket of the EZH2 enzyme, preventing SAM from binding and effectively halting the transfer of a methyl group to the histone H3 substrate.[8] Studies have confirmed that the inhibitory concentration (IC50) of this compound increases linearly with increasing SAM concentrations, which is characteristic of competitive inhibition.[8] Conversely, its IC50 is independent of the histone peptide substrate concentration, indicating a non-competitive mode of inhibition with respect to the substrate.[8]

Reduction of H3K27 Methylation and Gene Reactivation

By inhibiting EZH2's enzymatic activity, this compound leads to a dose- and time-dependent decrease in the global levels of H3K27me3 in cancer cells.[6] This reduction in the repressive H3K27me3 mark on chromatin leads to the de-repression and reactivation of previously silenced genes, most notably tumor suppressor genes.[6][7] The restoration of tumor suppressor gene expression is a critical downstream event that triggers the anti-cancer effects of this compound.

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency against both wild-type and mutant forms of EZH2. Its selectivity for EZH2 over other histone methyltransferases underscores its targeted mechanism of action.

| Target Enzyme | IC50 (nM) | Reference |

| EZH2 (Wild-Type) | 5.6 | [5][8] |

| EZH2 (Y641F Mutant) | 15 | [5][8] |

| EZH2 (A677G Mutant) | 4.0 | [5][8] |

| EZH1 | ~78.4 (14-fold less potent) | [6] |

| Other HMTs | >10,000-fold selectivity | [6] |

Downstream Cellular and Anti-Tumor Effects

The reactivation of tumor suppressor genes by this compound initiates a cascade of cellular events that collectively suppress tumor growth and metastasis.

-

Cell Cycle Arrest: In melanoma and breast cancer cells, this compound induces G0/G1 phase cell cycle arrest.[3][6] This is achieved by upregulating key cell cycle inhibitors like p16 and p27 and downregulating the function of cyclin D1/CDK6 and cyclin E/CDK2 complexes.[3]

-

Induction of Apoptosis: this compound treatment leads to programmed cell death (apoptosis) in cancer cells.[6][7] In melanoma, this has been specifically linked to the mitochondrial reactive oxygen species (ROS) apoptotic pathway.[3]

-

Inhibition of Metastasis: this compound has been shown to potently block the invasion and migration of metastatic breast cancer and melanoma cells in vitro and inhibit pulmonary metastasis in vivo.[3][7]

-

Modulation of the Hippo-YAP Pathway: In the context of renal fibrosis, this compound has been found to up-regulate Large Tumor Suppressor Homolog 1 (LATS1), a key component of the Hippo signaling pathway.[9] This leads to the inactivation of Yes-associated protein (YAP), a transcriptional co-activator implicated in fibrosis, thereby attenuating the fibrotic process.[9]

References

- 1. news-medical.net [news-medical.net]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EZH2 Dysregulation and Its Oncogenic Role in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The EZH2 selective inhibitor this compound attenuates UUO-induced renal fibrosis by suppressing YAP activation - PMC [pmc.ncbi.nlm.nih.gov]

The Function of ZLD1039 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZLD1039 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Dysregulation and overexpression of EZH2 are frequently observed in various cancers, including breast cancer and melanoma, where it contributes to tumor progression by silencing tumor suppressor genes.[3][4] this compound has emerged as a promising therapeutic agent by targeting the enzymatic activity of EZH2, leading to anti-proliferative and pro-apoptotic effects in cancer cells. This guide provides an in-depth overview of the function and mechanism of action of this compound in cancer cells, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound functions as a selective S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[1] By binding to the SAM-binding pocket of EZH2, this compound effectively blocks its methyltransferase activity, leading to a global reduction in H3K27me3 levels.[2][3] This epigenetic modification reversal reactivates the expression of silenced tumor suppressor genes, which in turn triggers downstream anti-cancer effects. The primary consequences of this compound-mediated EZH2 inhibition in cancer cells are cell cycle arrest and induction of apoptosis.[1][2]

Signaling Pathway of this compound in Cancer Cells

The signaling cascade initiated by this compound is centered on the inhibition of EZH2 and the subsequent derepression of key cell cycle regulators.

Caption: Signaling pathway of this compound in cancer cells.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro EZH2 Inhibition by this compound

| Enzyme Type | IC50 (nM) | Reference |

| EZH2 Wild-Type | 5.6 ± 0.36 | [2] |

| EZH2 Y641F Mutant | 15 ± 0.51 | [2] |

| EZH2 A677G Mutant | 4.0 ± 0.28 | [2] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Proliferation | 0.29 ± 0.09 | [2] |

| MDA-MB-231 | Breast Cancer | Proliferation | Not specified | [2] |

| A375 | Melanoma | Proliferation | Not specified | [1] |

Table 3: In Vivo Anti-tumor Efficacy of this compound

| Cancer Model | Treatment Dose and Schedule | Outcome | Reference |

| A375 subcutaneous xenograft | 100 mg/kg, oral gavage | Significant anti-tumor effects | [1] |

| Breast tumor xenograft | 200 and 250 mg/kg | 86.1% and 58.6% tumor growth inhibition | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

EZH2 Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory activity of this compound on EZH2.

Caption: Workflow for EZH2 inhibition assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of recombinant PRC2 complex, S-adenosylmethionine (SAM), and a histone H3 peptide substrate.

-

Enzyme Inhibition: In a microplate, incubate the PRC2 complex with varying concentrations of this compound for 30 minutes at room temperature to allow for inhibitor binding.

-

Methyltransferase Reaction: Initiate the methyltransferase reaction by adding SAM and the histone H3 peptide substrate to the wells.

-

Incubation: Incubate the reaction mixture for 1 hour at 30°C.

-

Detection: Stop the reaction and quantify the levels of trimethylated histone H3 (H3K27me3). This can be achieved through various methods, such as ELISA using an antibody specific for H3K27me3 or by measuring the incorporation of a radiolabeled methyl group from [3H]-SAM.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This protocol outlines the procedure to assess the effect of this compound on the proliferation of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This protocol details the method for analyzing the cell cycle distribution of cancer cells treated with this compound.

Caption: Workflow for cell cycle analysis.

Methodology:

-

Cell Treatment: Culture cancer cells and treat them with the desired concentrations of this compound for the appropriate duration.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound as required for the experiment.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels (e.g., H3K27me3, p16, p27, cyclins, CDKs) in response to this compound treatment.

Methodology:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Logical Relationship of this compound's Anti-Cancer Effects

The anti-cancer activity of this compound is a multi-faceted process stemming from its primary function as an EZH2 inhibitor.

Caption: Logical flow of this compound's anti-cancer effects.

Conclusion

This compound demonstrates significant anti-cancer activity in preclinical models of breast cancer and melanoma by selectively inhibiting EZH2. Its mechanism of action, involving the reversal of epigenetic gene silencing, leads to cell cycle arrest, apoptosis, and the suppression of tumor growth and metastasis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other EZH2 inhibitors in oncology. Further clinical investigation is warranted to establish the safety and efficacy of this compound in cancer patients.

References

ZLD1039: A Technical Guide to its Role in Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLD1039 is a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase pivotal in epigenetic regulation. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is primarily responsible for the mono-, di-, and tri-methylation of lysine 27 on histone H3 (H3K27me1/2/3). The trimethylated form, H3K27me3, is a hallmark of facultative heterochromatin and is associated with the transcriptional repression of target genes. In numerous cancers, EZH2 is overexpressed and its activity is dysregulated, leading to the silencing of tumor suppressor genes and promoting oncogenesis. This compound acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor binding site on EZH2, thereby preventing the transfer of methyl groups to H3K27. This guide provides an in-depth technical overview of the mechanism of action of this compound, its impact on histone methylation, and the downstream consequences for cancer cells, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of this compound

This compound is a SAM-competitive inhibitor of EZH2.[1] This mode of action means that this compound binds to the SAM-binding pocket of the EZH2 enzyme, preventing the binding of the natural methyl donor, S-adenosylmethionine. By occupying this site, this compound effectively blocks the methyltransferase activity of the PRC2 complex, leading to a global decrease in H3K27 methylation levels.

Quantitative Data

The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Potency of this compound against EZH2 Wild-Type and Mutants

| Enzyme Target | IC50 (nM) |

| EZH2 (Wild-Type) | 5.6 |

| EZH2 (Y641F Mutant) | 15 |

| EZH2 (A677G Mutant) | 4.0 |

Data represents the half-maximal inhibitory concentration (IC50) from in vitro enzymatic assays.

Table 2: Selectivity Profile of this compound against a Panel of Histone Methyltransferases (HMTs)

| HMT Target | IC50 (nM) | Selectivity (fold vs. EZH2 WT) |

| EZH2 (WT) | 5.6 | 1 |

| EZH1 | >78 | >14 |

| G9a | >100,000 | >17,857 |

| SUV39H1 | >100,000 | >17,857 |

| SETD7 | >100,000 | >17,857 |

| DOT1L | >100,000 | >17,857 |

| PRMT1 | >100,000 | >17,857 |

This table highlights the high selectivity of this compound for EZH2 over other histone methyltransferases.

Table 3: Cellular Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Assay | Endpoint | IC50 (µM) |

| MCF-7 | ELISA | H3K27me3 Inhibition | 0.29 |

| MDA-MB-231 | Cell Viability | Proliferation | Not explicitly stated in provided abstracts |

Cellular IC50 values demonstrate the ability of this compound to penetrate cells and inhibit its target in a cellular context.

Signaling Pathways and Experimental Workflows

Signaling Pathway of EZH2 Inhibition by this compound

The inhibition of EZH2 by this compound leads to a cascade of downstream events, primarily the reactivation of silenced tumor suppressor genes.

Caption: Mechanism of this compound action on the EZH2 signaling pathway.

Experimental Workflow for Evaluating this compound Activity

A typical workflow to characterize the effects of an EZH2 inhibitor like this compound involves a series of in vitro and cell-based assays.

Caption: A typical experimental workflow for characterizing this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the role of this compound in histone methylation.

Western Blot for Histone Methylation

This protocol is for assessing the global levels of H3K27me3 and other histone marks in cells treated with this compound.

Materials:

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (15% acrylamide)

-

PVDF membrane (0.22 µm pore size)

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-H3K27me3 (e.g., Cell Signaling Technology, #9733, 1:1000 dilution)

-

Rabbit anti-Histone H3 (e.g., Cell Signaling Technology, #4499, 1:1000 dilution) as a loading control

-

-

Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Treat cancer cells (e.g., MCF-7, MDA-MB-231) with varying concentrations of this compound or DMSO (vehicle control) for 48-72 hours. Harvest cells and lyse in RIPA buffer.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% SDS-PAGE gel and run at 120V until the dye front reaches the bottom.

-

Electrotransfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-H3K27me3 or anti-H3) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Immunofluorescence for Cellular H3K27me3

This protocol allows for the visualization of H3K27me3 levels and localization within individual cells.

Materials:

-

Cells grown on glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (1% BSA, 0.1% Triton X-100 in PBS)

-

Primary antibody: Rabbit anti-H3K27me3 (1:500 dilution in blocking solution)

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG (1:1000 dilution in blocking solution)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate and treat with this compound or DMSO for 72 hours.

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 30 minutes.

-

Primary Antibody Incubation: Incubate with the primary antibody for 1 hour at room temperature.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Washing: Wash three times with PBS.

-

Nuclear Staining: Stain with DAPI for 5 minutes.

-

Mounting and Imaging: Wash with PBS, mount the coverslips on glass slides, and image using a fluorescence microscope.

ELISA for H3K27me3 Quantification

This protocol provides a quantitative measurement of global H3K27me3 levels in cell lysates.

Materials:

-

Histone extraction buffer

-

H3K27me3 ELISA kit (e.g., from Epigentek, Active Motif, or similar)

-

Microplate reader

Procedure:

-

Histone Extraction: Treat cells with this compound and extract histones according to the manufacturer's protocol of the ELISA kit. This typically involves cell lysis and acid extraction of histones.

-

Protein Quantification: Quantify the extracted histone concentration.

-

ELISA Assay:

-

Coat a high-binding 96-well plate with the extracted histones.

-

Follow the specific instructions of the chosen ELISA kit, which will generally involve:

-

Blocking the wells.

-

Incubating with a specific anti-H3K27me3 primary antibody.

-

Washing away unbound antibody.

-

Incubating with an HRP-conjugated secondary antibody.

-

Washing away unbound secondary antibody.

-

Adding a colorimetric substrate (e.g., TMB).

-

Stopping the reaction with a stop solution.

-

-

-

Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: Calculate the concentration of H3K27me3 in each sample by comparing the absorbance values to a standard curve generated with known amounts of a methylated H3K27 peptide provided in the kit. The IC50 value for this compound can be determined by plotting the percentage of H3K27me3 inhibition against the log of the this compound concentration.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that targets the epigenetic machinery of cancer cells. Its high potency and selectivity for EZH2 make it an ideal probe for studying the role of H3K27 methylation in various biological processes. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of epigenetics and cancer therapy. The continued investigation of this compound and similar EZH2 inhibitors holds significant promise for the development of novel cancer treatments.

References

ZLD1039: A Technical Guide to its Impact on Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ZLD1039 is a potent, selective, and orally bioavailable small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). In various cancers, EZH2 is overexpressed, leading to the aberrant repression of tumor suppressor genes. This compound acts as a competitive inhibitor of S-adenosylmethionine (SAM), the methyl donor for the methylation reaction catalyzed by EZH2. By blocking EZH2 activity, this compound leads to a decrease in global H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes. This, in turn, induces anti-tumor effects, including cell cycle arrest, decreased proliferation, and apoptosis in cancer cells. This document provides a comprehensive overview of the mechanism of action of this compound, its effects on gene expression in different cancer models, and the experimental methodologies used to elucidate these effects.

Mechanism of Action

This compound selectively targets the EZH2 enzyme, a key component of the PRC2 complex. Its primary mechanism involves the competitive inhibition of S-adenosylmethionine (SAM), an essential cofactor for the methyltransferase activity of EZH2. This inhibition prevents the transfer of methyl groups to histone H3 at lysine 27, leading to a global reduction in H3K27me3 marks. The decrease in this repressive histone modification results in a more open chromatin structure at target gene loci, allowing for the re-expression of previously silenced tumor suppressor genes.

The following diagram illustrates the signaling pathway of this compound's action:

Quantitative Data on Gene Expression

This compound treatment leads to significant changes in gene expression, primarily through the upregulation of genes silenced by EZH2.

In Vitro EZH2 Inhibition

This compound demonstrates potent and selective inhibition of both wild-type and mutant EZH2 enzymes.

| Enzyme | IC50 (nM) |

| EZH2 (Wild-Type) | 5.6 |

| EZH2 (Y641F Mutant) | 15 |

| EZH2 (A677G Mutant) | 4.0 |

| Table 1: In vitro inhibitory activity of this compound against EZH2 enzymes. |

Antiproliferative Activity in Breast Cancer Cell Lines

This compound exhibits dose-dependent antiproliferative effects across various breast cancer cell lines.

| Cell Line | IC50 (µM) |

| MCF-7 | 0.99 |

| ZR-75-1 | 0.089 |

| Table 2: Antiproliferative activity (IC50) of this compound in breast cancer cell lines. |

Gene Expression Changes in MCF-7 Breast Cancer Cells

Treatment of MCF-7 cells with 1.5 µM this compound for 3 days resulted in more upregulated than downregulated genes. Key upregulated genes validated by qRT-PCR include:

| Gene | Function |

| RUNX3 | Tumor suppressor, transcription factor |

| CDKN1C | Cyclin-dependent kinase inhibitor |

| CDH1 | E-cadherin, cell adhesion |

| Table 3: Upregulated tumor suppressor genes in MCF-7 cells treated with this compound. |

Gene Expression Changes in Melanoma

In melanoma models, this compound treatment leads to the upregulation of cell cycle inhibitors.

| Gene | Function |

| p16 (CDKN2A) | Cyclin-dependent kinase inhibitor |

| p27 (CDKN1B) | Cyclin-dependent kinase inhibitor |

| Table 4: Upregulated cell cycle inhibitors in melanoma cells treated with this compound. |

Gene Expression Changes in Renal Fibrosis Models

This compound treatment has been shown to reduce the expression of pro-inflammatory cytokines in a unilateral ureteral obstruction (UUO) model of renal fibrosis.

| Gene | Function | Effect of this compound |

| IL-1β | Pro-inflammatory cytokine | Downregulation |

| IL-6 | Pro-inflammatory cytokine | Downregulation |

| TNFα | Pro-inflammatory cytokine | Downregulation |

| Table 5: Effect of this compound on pro-inflammatory cytokine expression in renal fibrosis. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound.

Cell Culture and Treatment

-

Cell Lines: MCF-7 (human breast adenocarcinoma), MDA-MB-231 (human breast adenocarcinoma), A375 (human malignant melanoma).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 1.5 µM for MCF-7 gene expression studies). Control cells are treated with an equivalent concentration of DMSO.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

The following workflow outlines the process of quantifying gene expression changes.

-

Total RNA Extraction: Total RNA is isolated from this compound-treated and control cells using a reagent like TRIzol, following the manufacturer's protocol. This involves cell lysis, phase separation, RNA precipitation, washing, and solubilization.

-

RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and a mix of random hexamer primers and oligo(dT) primers.

-

Quantitative Real-Time PCR: qRT-PCR is performed using a real-time PCR system. The reaction mixture typically contains cDNA template, gene-specific forward and reverse primers, and a fluorescent dye-based detection system like SYBR Green master mix.

-

Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method. The expression levels are normalized to an internal control (housekeeping gene) such as GAPDH or β-actin.

RNA Sequencing (RNA-seq)

For a global, unbiased analysis of gene expression, RNA-seq is employed.

-

RNA Isolation and Quality Control: High-quality total RNA is extracted from this compound-treated and control cells as described for qRT-PCR.

-

Library Preparation:

-

mRNA Enrichment: Poly(A) mRNA is enriched from the total RNA using oligo(dT)-coated magnetic beads.

-

Fragmentation and Priming: The enriched mRNA is fragmented into smaller pieces and primed with random hexamers.

-

First and Second Strand cDNA Synthesis: The fragmented mRNA is reverse transcribed into first-strand cDNA, followed by the synthesis of the second strand.

-

End Repair, A-tailing, and Adapter Ligation: The ends of the double-stranded cDNA are repaired, a single 'A' nucleotide is added to the 3' ends, and sequencing adapters are ligated.

-

PCR Amplification: The adapter-ligated cDNA is amplified by PCR to create the final sequencing library.

-

-

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Data Analysis:

-

Quality Control: The raw sequencing reads are assessed for quality.

-

Alignment: The high-quality reads are aligned to a reference genome.

-

Quantification: The expression level of each gene is quantified by counting the number of reads that map to it.

-

Differential Expression Analysis: Statistical methods are used to identify genes that are significantly differentially expressed between the this compound-treated and control groups.

-

Signaling Pathways Affected by this compound

Beyond the direct epigenetic regulation, this compound has been shown to impact key signaling pathways involved in cancer progression.

Hippo-YAP Signaling Pathway in Renal Fibrosis

In the context of renal fibrosis, this compound has been shown to attenuate fibrosis by modulating the Hippo-YAP pathway. EZH2 upregulation leads to the downregulation of the tumor suppressor LATS1. This compound, by inhibiting EZH2, restores LATS1 expression, which in turn phosphorylates and inactivates the transcriptional co-activator YAP, preventing its nuclear translocation and pro-fibrotic gene expression.

Conclusion

This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to selectively inhibit EZH2 and reactivate tumor suppressor genes provides a clear mechanism for its anti-tumor effects. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals working on EZH2 inhibitors and their application in oncology. Further research, including comprehensive transcriptomic and proteomic analyses, will continue to elucidate the full spectrum of this compound's effects on gene expression and cellular signaling, paving the way for its potential clinical application.

Preclinical Profile of ZLD1039: A Novel EZH2 Inhibitor for Melanoma Therapy

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ZLD1039, a potent and selective S-adenosyl-l-methionine-competitive inhibitor of the enhancer of zeste homolog 2 (EZH2), has demonstrated significant preclinical anti-melanoma activity. This technical guide provides a comprehensive overview of the preclinical studies of this compound in melanoma, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The data presented herein supports the potential of this compound as a therapeutic agent for melanoma, warranting further investigation in clinical settings.

Core Mechanism of Action: EZH2 Inhibition

This compound functions by selectively inhibiting the methyltransferase activity of EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a modification that leads to transcriptional repression of target genes. In melanoma, EZH2 is often overexpressed and contributes to tumor progression by silencing tumor suppressor genes. This compound's inhibition of EZH2 leads to a reduction in global H3K27me3 levels, thereby reactivating the expression of these silenced tumor suppressor genes.[1]

In Vitro Efficacy

Anti-proliferative Activity

This compound has shown potent anti-proliferative effects in both 2D and 3D cultures of melanoma cells.[1]

Table 1: In Vitro Anti-proliferative Activity of this compound in Melanoma Cell Lines

| Cell Line | Assay Type | IC50 (µM) | Reference |

| A375 | 2D Cell Viability | Data not available in abstract | [1] |

| B16F10 | 2D Cell Viability | Data not available in abstract | |

| Additional melanoma cell lines | 2D Cell Viability | Data not available in abstract | |

| A375 | 3D Spheroid Culture | Data not available in abstract | [1] |

Quantitative data such as IC50 values were not explicitly stated in the provided search result abstracts. A full-text review of the cited paper would be necessary to populate this table with specific values.

Cell Cycle Arrest

Treatment with this compound induces G0/G1 phase arrest in melanoma cells.[1] This is achieved through the upregulation of the cyclin-dependent kinase inhibitors p16 and p27.[1] The increased expression of these inhibitors leads to the suppression of the cyclin D1/CDK6 and cyclin E/CDK2 complexes, which are critical for the G1/S phase transition.[1]

Induction of Apoptosis

This compound triggers apoptosis in melanoma cells through the mitochondrial reactive oxygen species (ROS) pathway.[1] This intrinsic apoptotic pathway is initiated by an increase in mitochondrial ROS, leading to the release of pro-apoptotic factors from the mitochondria and subsequent activation of caspases.

In Vivo Efficacy

Subcutaneous Xenograft Model

In a subcutaneous xenograft mouse model using A375 human melanoma cells, oral administration of this compound at a dose of 100 mg/kg demonstrated significant anti-tumor effects.[1]

Table 2: In Vivo Anti-tumor Efficacy of this compound in A375 Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Reference |

| Vehicle Control | - | - | [1] |

| This compound | 100 mg/kg (oral gavage) | Data not available in abstract | [1] |

Specific tumor growth inhibition percentages were not provided in the search result abstracts. Access to the full publication is required for this data.

Anti-metastatic Effects

This compound has also shown excellent anti-metastatic effects in both in vitro and in vivo models of melanoma.[1] RNA sequencing and Gene Set Enrichment Analysis (GSEA) of this compound-treated tumors revealed a negative enrichment score for the "ECM receptor interaction" gene set, suggesting a potential mechanism for its anti-metastatic activity.[1]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

Caption: this compound inhibits EZH2, leading to decreased H3K27me3 and derepression of tumor suppressors.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for assessing the in vivo efficacy of this compound in an A375 xenograft model.

Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: A375 and B16F10 melanoma cell lines were utilized.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound: The compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and diluted in culture medium for experiments.

Cell Viability Assay (2D)

-

Cells were seeded in 96-well plates at a specified density.

-

After 24 hours of incubation, cells were treated with various concentrations of this compound or vehicle control (DMSO).

-

Following a 72-hour incubation period, cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.

-

Absorbance was measured at 450 nm using a microplate reader.

-

IC50 values were calculated from the dose-response curves.

3D Spheroid Culture

-

Melanoma cells were seeded in ultra-low attachment 96-well plates.

-

Plates were centrifuged to facilitate cell aggregation.

-

Spheroids were allowed to form over 3-4 days.

-

Spheroids were then treated with this compound or vehicle control.

-

Spheroid growth and viability were monitored over time using microscopy and viability assays (e.g., CellTiter-Glo 3D).

Cell Cycle Analysis

-

Melanoma cells were treated with this compound or vehicle for the indicated time.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C.

-

Fixed cells were washed and resuspended in a solution containing propidium iodide (PI) and RNase A.

-

After incubation in the dark, the DNA content was analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle was determined using appropriate software.

Apoptosis Assay

-

Apoptosis was assessed using an Annexin V-FITC/PI Apoptosis Detection Kit.

-

Cells were treated with this compound or vehicle control.

-

Cells were harvested, washed, and resuspended in binding buffer.

-

Annexin V-FITC and PI were added, and the cells were incubated in the dark.

-

The percentage of apoptotic cells was quantified by flow cytometry.

In Vivo A375 Xenograft Model

-

Animals: Female BALB/c nude mice (4-6 weeks old) were used.

-

Cell Implantation: 5 x 10^6 A375 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.

-

Treatment: When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound (100 mg/kg) or vehicle was administered daily by oral gavage.

-

Monitoring: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2. Body weight was also monitored as an indicator of toxicity.

-

Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, RNA sequencing).

Conclusion and Future Directions

The preclinical data for this compound in melanoma models are promising, demonstrating its ability to inhibit tumor growth and metastasis through the targeted inhibition of EZH2. The compound's multifaceted mechanism of action, involving cell cycle arrest and induction of apoptosis, provides a strong rationale for its clinical development. Future studies should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound, identifying predictive biomarkers of response, and exploring potential combination therapies to further enhance its anti-melanoma efficacy.

References

ZLD1039: A Comprehensive Analysis of its Potent and Selective Inhibition of EZH2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ZLD1039, a potent and highly selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. This compound has demonstrated significant anti-tumor activity in preclinical models, primarily through its targeted epigenetic modulation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Executive Summary

This compound is an orally bioavailable, S-adenosyl-l-methionine (SAM)-competitive inhibitor of EZH2.[1][2] It exhibits nanomolar potency against both wild-type and mutant forms of EZH2 and displays high selectivity over other histone methyltransferases (HMTs), including the closely related EZH1.[2][3] By inhibiting EZH2, this compound effectively reduces the levels of histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark associated with transcriptional repression.[3][4] This leads to the reactivation of tumor suppressor genes, resulting in decreased cell proliferation, cell cycle arrest, and apoptosis in cancer cells.[3][4] Preclinical studies in breast cancer and melanoma models have demonstrated its ability to inhibit tumor growth and metastasis.[1][3][5]

Data Presentation

Table 1: In Vitro Potency of this compound against EZH2 Variants

| Enzyme Target | IC50 (nM) |

| EZH2 (Wild-Type) | 5.6 ± 0.36 |

| EZH2 (Y641F Mutant) | 15 ± 0.51 |

| EZH2 (A677G Mutant) | 4.0 ± 0.28 |

Data represents the half-maximal inhibitory concentration (IC50) from biochemical assays using reconstituted Polycomb Repressive Complex 2 (PRC2).[2][4]

Table 2: Selectivity Profile of this compound against a Panel of Histone Methyltransferases

| Methyltransferase | Fold Selectivity vs. EZH2 (Wild-Type) |

| EZH1 | 14 |

| SETD7 | > 10,000 |

| SUV39H1 | > 10,000 |

| G9a | > 10,000 |

| DOT1L | > 10,000 |

| SUV39H2 | > 10,000 |

| SMYD2 | > 10,000 |

| PRDM9 | > 10,000 |

| SETD8 | > 10,000 |

| NSD3 | > 10,000 |

| MLL1 | > 10,000 |

Selectivity is expressed as the ratio of the IC50 for the indicated methyltransferase to the IC50 for wild-type EZH2.[2]

Experimental Protocols

Biochemical EZH2 Inhibition Assay

This protocol outlines a representative method for determining the in vitro potency of this compound against EZH2.

1. Reagents:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

S-adenosyl-l-methionine (SAM)

-

Biotinylated histone H3 (21-44) peptide substrate

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mM DTT, 0.01% Triton X-100, 0.1% BSA)

-

Detection reagents (e.g., AlphaLISA® anti-H3K27me3 acceptor beads and streptavidin donor beads)

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the PRC2 complex, the H3 peptide substrate, and the this compound dilutions.

-

Initiate the methyltransferase reaction by adding SAM.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing the detection reagents.

-

Incubate in the dark to allow for signal development.

-

Read the plate on a suitable plate reader (e.g., EnVision®).

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular H3K27me3 Quantification by ELISA

This protocol describes a method to measure the effect of this compound on cellular H3K27me3 levels.

1. Reagents:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Cell culture medium and supplements

-

This compound

-

Histone extraction buffer

-

ELISA kit for H3K27me3 detection

2. Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

Lyse the cells and extract the histones according to the manufacturer's protocol for the histone extraction buffer.

-

Quantify the protein concentration of the histone extracts.

-

Perform the H3K27me3 ELISA according to the kit manufacturer's instructions, using equal amounts of histone extract for each sample.

-

Read the absorbance on a microplate reader.

-

Normalize the H3K27me3 levels to the total histone H3 levels or total protein concentration.

-

Determine the IC50 for the reduction of cellular H3K27me3.

Mandatory Visualizations

Caption: Mechanism of this compound action on the EZH2 signaling pathway.

Caption: Experimental workflow for the evaluation of this compound selectivity.

Caption: Logical relationship of this compound's inhibitory effects.

References

- 1. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

ZLD1039: A Technical Guide to its Impact on Cell Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZLD1039 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in various cancers. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. By inhibiting EZH2, this compound reactivates silenced tumor suppressor genes, leading to anti-proliferative and pro-apoptotic effects. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates key cell signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound functions as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2, effectively blocking its methyltransferase activity. This leads to a global reduction in H3K27me3 levels, thereby derepressing EZH2 target genes. This primary epigenetic modification triggers a cascade of downstream effects on various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Impact on Key Cell Signaling Pathways

The Hippo Signaling Pathway

This compound has been shown to significantly impact the Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, which is often dysregulated in cancer. This compound's inhibition of EZH2 leads to the upregulation of Large Tumor Suppressor Kinase 1 (LATS1).[1][2] Activated LATS1, in turn, phosphorylates the transcriptional co-activator Yes-associated protein (YAP) at serine 127.[3][4][5] This phosphorylation event promotes the binding of YAP to 14-3-3 proteins in the cytoplasm, leading to its cytoplasmic retention and preventing its nuclear translocation.[3][4][5] Consequently, the interaction of YAP with the TEAD family of transcription factors is disrupted, leading to the downregulation of pro-proliferative and anti-apoptotic target genes.[1] Studies have demonstrated that this compound treatment results in a dose-dependent decrease in the protein levels of both YAP and its downstream effector, TEAD1, while increasing the levels of phosphorylated YAP (p-YAP).[1]

Cell Cycle Regulation

This compound induces cell cycle arrest, primarily at the G0/G1 phase.[6] This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors, including p16 (CDKN2A) and p27 (CDKN1B). These inhibitors, in turn, suppress the activity of CDK4/6-cyclin D and CDK2-cyclin E complexes.[7][8] The inhibition of these CDK complexes prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining its repression of E2F transcription factors and blocking the expression of genes required for S-phase entry.[6]

Apoptosis Pathway

This compound induces apoptosis through the intrinsic, mitochondrial-mediated pathway.[6] This process is initiated by an increase in intracellular reactive oxygen species (ROS).[9] Elevated ROS levels lead to mitochondrial membrane permeabilization and the subsequent release of cytochrome c into the cytoplasm.[10][11][12][13] Cytoplasmic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[10][11] this compound treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein BAX, further promoting apoptosis.[6]

NF-κB Signaling Pathway

This compound has been demonstrated to suppress the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The inhibitory effect of this compound on this pathway is, at least in part, mediated by the upregulation of Raf-1 kinase inhibitor protein (RKIP).[14] RKIP can inhibit the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκBα. By preventing IκBα degradation, the NF-κB p65/p50 heterodimer is sequestered in the cytoplasm, thereby inhibiting the transcription of NF-κB target genes.[14] Studies have shown that this compound treatment leads to an increase in RKIP expression and a decrease in the phosphorylation of the p65 subunit of NF-κB.[14]

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway, a subset of the mitogen-activated protein kinase (MAPK) pathways, is implicated in cellular responses to stress, inflammation, and apoptosis. While direct, detailed mechanistic studies of this compound's effect on the JNK pathway are less prevalent, EZH2 has been shown to regulate intestinal inflammation via this pathway.[7][15][16] Given that this compound is a potent EZH2 inhibitor, it is plausible that it modulates JNK signaling, although further research is required to fully elucidate the specific interactions and downstream consequences.

Quantitative Data

The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent and selective effects.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| MCF-7 | Breast Cancer | 0.99 ± 0.23 | [6] |

| ZR-75-1 | Breast Cancer | 0.089 ± 0.019 | [6] |

| MDA-MB-231 | Breast Cancer | > 25 | [6] |

| A375 | Melanoma | Not specified | |

| NRK-52E | Normal Rat Kidney | > 1.6 (cytotoxic) | [1] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Experimental Protocols

Western Blot Analysis for Protein Expression

This protocol is designed to assess the levels of key proteins in the signaling pathways affected by this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.4, 0.8, 1.6 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).[1][14]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14][17] Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[14]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-YAP, anti-p-YAP (Ser127), anti-p16, anti-p27, anti-p-p65, anti-RKIP, and a loading control like β-actin or GAPDH) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the effect of this compound on cell viability and to determine its IC50 value.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) in triplicate. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period, typically 72 hours, in a humidified incubator at 37°C and 5% CO2.[1]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours.[18]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO (e.g., 150 µL per well), to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 490 nm and 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

RNA Sequencing (RNA-seq) and Data Analysis

This protocol outlines a general workflow for analyzing the transcriptomic changes induced by this compound.

Methodology:

-

Sample Preparation: Treat cells with this compound or a vehicle control as described for Western blotting.

-

RNA Extraction: Isolate total RNA from the cells using a suitable kit, ensuring high quality and integrity.

-

Library Preparation: Construct RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between this compound-treated and control samples.[19][20]

-

Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify pathways and biological processes that are significantly enriched in the differentially expressed genes.[15][19][20][21][22]

-

Conclusion

This compound represents a promising therapeutic agent that exerts its anti-cancer effects by targeting the epigenetic regulator EZH2. Its inhibitory action reverberates through multiple critical signaling pathways, including the Hippo-YAP, cell cycle, apoptosis, and NF-κB pathways. This in-depth technical guide provides a comprehensive overview of these molecular mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring and harnessing the therapeutic potential of this compound. A thorough understanding of its impact on cell signaling is paramount for the design of effective cancer therapies and the identification of potential biomarkers for patient stratification.

References

- 1. The EZH2 selective inhibitor this compound attenuates UUO-induced renal fibrosis by suppressing YAP activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. YAP1‐LATS2 feedback loop dictates senescent or malignant cell fate to maintain tissue homeostasis | EMBO Reports [link.springer.com]

- 4. YAP1 promotes adipogenesis by regulating the negative feedback mechanism of the Hippo signaling pathway via LATS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-throughput discovery and deep characterization of cyclin-CDK docking motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. childrenshospital.org [childrenshospital.org]

- 10. Caspase-mediated loss of mitochondrial function and generation of reactive oxygen species during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The late increase in intracellular free radical oxygen species during apoptosis is associated with cytochrome c release, caspase activation, and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome c Is Released in a Reactive Oxygen Species-Dependent Manner and Is Degraded via Caspase-Like Proteases in Tobacco Bright-Yellow 2 Cells en Route to Heat Shock-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of cytochrome c release and caspase-3 activation in the oxidative stress-induced apoptosis in human tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective EZH2 inhibitor this compound alleviates inflammation in cisplatin-induced acute kidney injury partially by enhancing RKIP and suppressing NF-κB p65 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]

- 17. bio-rad.com [bio-rad.com]

- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. Chapter 4 Differential gene analysis | Tutorial of RNA-seq tumor immunity analysis [liulab-dfci.github.io]

- 20. researchgate.net [researchgate.net]

- 21. Pathway enrichment analysis and visualization of omics data using g:Profiler, GSEA, Cytoscape and EnrichmentMap - PMC [pmc.ncbi.nlm.nih.gov]

- 22. RNA-Seq and Gene Set Enrichment Analysis (GSEA) in Peripheral Blood Mononuclear Cells (PBMCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ZLD1039 In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZLD1039 is a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic silencing of gene expression through the methylation of histone H3 on lysine 27 (H3K27). In various cancers, including breast cancer and melanoma, EZH2 is often overexpressed and contributes to tumor progression by suppressing tumor suppressor genes.[1] this compound competitively inhibits the S-adenosyl-L-methionine (SAM) binding site of EZH2, leading to a reduction in H3K27 methylation, reactivation of silenced tumor suppressor genes, and subsequent anti-tumor effects.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound's effects on cancer cell lines.

Mechanism of Action

This compound selectively targets the EZH2 methyltransferase, leading to a cascade of cellular events that culminate in the inhibition of cancer cell proliferation and survival. The primary mechanism involves the reduction of H3K27 methylation, which derepresses the expression of tumor suppressor genes.[1] This, in turn, induces G0/G1 phase cell cycle arrest by upregulating p16 and p27 and inhibiting the function of cyclin D1/CDK6 and cyclin E/CDK2 complexes.[2] Furthermore, this compound promotes apoptosis through the mitochondrial reactive oxygen species (ROS) pathway.[2]

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| Biochemical IC50 | EZH2 wild-type | 5.6 ± 0.36 nM | [1] |

| EZH2 Y641F mutant | 15 ± 0.51 nM | [1] | |

| EZH2 A677G mutant | 4.0 ± 0.28 nM | [1] | |

| Cellular H3K27me3 IC50 | MCF-7 | 0.29 ± 0.09 µM | [1] |

| Cell Proliferation IC50 | ZR-75-1 | 0.089 ± 0.019 µM | [3] |

| MCF-7 | 0.99 ± 0.23 µM | [3] | |

| MDA-MB-231 | > 5 µM | [3] | |

| MDA-MB-468 | > 5 µM | [3] | |

| SKBR-3 | > 5 µM | [3] | |

| BT474 | > 5 µM | [3] | |

| MDA-MB-435S | > 5 µM | [3] | |

| A375 (Melanoma) | Effective, specific IC50 not provided | [2] |

Experimental Protocols

General Cell Culture and this compound Preparation

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, A375)

-

Appropriate culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Culture cancer cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.

-

Store the stock solution at -20°C.

-

For experiments, dilute the this compound stock solution to the desired final concentrations in the culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Proliferation (MTT) Assay

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) for 4 days.[1]

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis

Protocol:

-

Seed cells in 6-well plates and treat with this compound (e.g., 2 µM for MCF-7, up to 5 µM for MDA-MB-231) for 1 to 7 days.[4]

-

Harvest and wash the cells with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for 4 days.[4]

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Protocol:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p16, p27, cyclin D1, CDK6, cyclin E, CDK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Reactive Oxygen Species (ROS) Detection

Protocol:

-

Seed cells in a 96-well plate or on glass coverslips.

-

Treat the cells with this compound for the desired time.

-

Remove the medium and wash the cells with a serum-free medium or PBS.

-

Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) by incubating in the dark at 37°C for 30-60 minutes.

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

3D Spheroid Culture and Invasion Assay

Protocol:

-

To form spheroids, seed cells (e.g., A375 or MCF-7) in ultra-low attachment plates at a density of 1,000-5,000 cells/well.[5][6]

-

Culture the cells in their respective media, optionally supplemented with a basement membrane matrix like Matrigel to facilitate spheroid formation.[7]

-

Allow the spheroids to form and grow for 3-5 days.

-

Treat the established spheroids with this compound at various concentrations.

-

For invasion assays, embed the spheroids in a collagen I or Matrigel matrix in a new plate.

-

Add medium containing this compound to the wells.

-

Monitor and quantify the invasion of cells from the spheroid into the surrounding matrix over time using a microscope.

References

- 1. Selective inhibition of EZH2 by this compound blocks H3K27methylation and leads to potent anti-tumor activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological inhibition of EZH2 by this compound suppresses tumor growth and pulmonary metastasis in melanoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development [scirp.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ZLD1039 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of ZLD1039, a potent and selective small-molecule inhibitor of the EZH2 methyltransferase, in mouse xenograft models of cancer. The following protocols and data have been compiled from preclinical studies to facilitate the design and execution of in vivo efficacy assessments.

Introduction to this compound

This compound is an orally bioavailable inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[3][4] In many cancers, EZH2 is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes.[3] this compound selectively inhibits the methyltransferase activity of EZH2, leading to a decrease in global H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent anti-tumor effects, including cell cycle arrest and apoptosis.[1][2]

Mechanism of Action of this compound

This compound competitively inhibits the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to H3K27.[3] This reduction in H3K27me3 leads to the derepression of target genes, including tumor suppressors. The downstream effects of this compound-mediated EZH2 inhibition include:

-

Cell Cycle Arrest: this compound induces G0/G1 phase cell cycle arrest by upregulating cell cycle inhibitors such as p16 and p27.[1] This, in turn, inhibits the function of cyclin D1/CDK6 and cyclin E/CDK2 complexes, which are crucial for the G1/S transition.[1]

-

Induction of Apoptosis: this compound has been shown to induce apoptosis in cancer cells through the mitochondrial reactive oxygen species (ROS) apoptotic pathway.[1]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies of this compound in various mouse xenograft models.

Table 1: this compound Efficacy in Breast Cancer Xenograft Models

| Cell Line | Tumor Type | Mouse Strain | This compound Dosage | Administration Route | Vehicle Solution | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |

| MCF-7 | Breast Adenocarcinoma | BALB/c nude | 200 mg/kg/day (in 3 divided doses) | Oral Gavage | 12.5% Polyoxyethylenated Castor Oil (EL) and 12.5% Ethanol in Normal Saline (NS) | Daily for 24 days | 67.5% | [3] |

| MDA-MB-231 | Triple-Negative Breast Cancer | BALB/c nude | 200 mg/kg/day | Oral Gavage | 12.5% EL and 12.5% Ethanol in NS | Daily for 28 days | 86.1% | [3] |

| 4T1 | Murine Mammary Carcinoma | BALB/c | 250 mg/kg/day | Oral Gavage | 12.5% EL and 12.5% Ethanol in NS | Daily for 18 days | 58.6% | [3] |

Table 2: this compound Efficacy in a Melanoma Xenograft Model

| Cell Line | Tumor Type | Mouse Strain | This compound Dosage | Administration Route | Vehicle Solution | Treatment Schedule | Endpoint | Reference |

| A375 | Malignant Melanoma | Not Specified | 100 mg/kg | Oral Gavage | Not explicitly stated in the abstract; a common vehicle is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. | Not Specified | Antitumor effects observed | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in mouse xenograft models.

Cell Culture

-

Cell Lines: MCF-7, MDA-MB-231, 4T1, and A375 cells are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Media: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

Mouse Xenograft Model Establishment

-

Animals: Use female athymic BALB/c nude mice, 4-6 weeks old. Allow mice to acclimate for at least one week before any procedures.

-

Cell Preparation for Implantation:

-

Harvest cells at approximately 80% confluency using trypsin-EDTA.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration. Keep the cell suspension on ice.

-

-

Subcutaneous Implantation:

-

Tumor Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, begin measuring tumor dimensions using calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Randomize mice into treatment and control groups when tumors reach a predetermined average volume (e.g., 100 mm³).[3]

-

This compound Formulation and Administration

-

This compound Preparation (for Breast Cancer Models):

-

Prepare the vehicle solution consisting of 12.5% polyoxyethylenated castor oil (EL) and 12.5% ethanol in normal saline (NS).[3]

-

Suspend this compound in the vehicle to the desired concentration.

-

-

Administration:

-

Administer this compound or vehicle control to the mice via oral gavage.

-

The dosing volume should be calculated based on the mouse's body weight.

-

Follow the dosing schedule as outlined in the study design (e.g., daily for 24 days).[3]

-

Efficacy Assessment

-

Tumor Volume Measurement: Continue to measure tumor volume every 2-3 days throughout the treatment period.

-